molecular formula C12H11NO2 B188179 2,7-Dimethylquinoline-3-carboxylic acid CAS No. 470702-35-3

2,7-Dimethylquinoline-3-carboxylic acid

Cat. No. B188179
M. Wt: 201.22 g/mol
InChI Key: WKTYGVBJWKJPEY-UHFFFAOYSA-N
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Description

2,7-Dimethylquinoline-3-carboxylic acid (DMQA) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQA is a derivative of quinoline and is known to exhibit numerous biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of 2,7-Dimethylquinoline-3-carboxylic acid involves the synthesis of 2,7-dimethylquinoline followed by carboxylation of the resulting compound.

Starting Materials
2-methylpyridine, acetaldehyde, ethyl acetoacetate, sodium hydroxide, sulfuric acid, sodium bicarbonate, carbon dioxide

Reaction
Step 1: Condensation of 2-methylpyridine and acetaldehyde to form 2,7-dimethylquinoline., Step 2: Carboxylation of 2,7-dimethylquinoline using ethyl acetoacetate and carbon dioxide in the presence of sodium hydroxide., Step 3: Acidification of the reaction mixture with sulfuric acid., Step 4: Isolation of 2,7-Dimethylquinoline-3-carboxylic acid by filtration and washing with water followed by neutralization with sodium bicarbonate.

Scientific Research Applications

2,7-Dimethylquinoline-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science. 2,7-Dimethylquinoline-3-carboxylic acid has been found to exhibit potent antioxidant, anti-inflammatory, and antimicrobial activities. 2,7-Dimethylquinoline-3-carboxylic acid has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

Mechanism Of Action

The mechanism of action of 2,7-Dimethylquinoline-3-carboxylic acid is not fully understood. However, it is known to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, leading to its potent antioxidant activity. 2,7-Dimethylquinoline-3-carboxylic acid has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

Biochemical And Physiological Effects

2,7-Dimethylquinoline-3-carboxylic acid has been shown to exhibit numerous biochemical and physiological effects. 2,7-Dimethylquinoline-3-carboxylic acid has been found to reduce oxidative stress and inflammation in various animal models. 2,7-Dimethylquinoline-3-carboxylic acid has also been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2,7-Dimethylquinoline-3-carboxylic acid has several advantages for lab experiments. It is readily available and can be synthesized using a simple method. 2,7-Dimethylquinoline-3-carboxylic acid is also stable and can be stored for extended periods without degradation. However, 2,7-Dimethylquinoline-3-carboxylic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

2,7-Dimethylquinoline-3-carboxylic acid has shown promising results in various scientific research applications, and future research should focus on further exploring its potential therapeutic applications. Future studies should investigate the molecular mechanisms underlying 2,7-Dimethylquinoline-3-carboxylic acid's biological activities and its potential use in combination therapy for various diseases. Additionally, future research should focus on developing novel 2,7-Dimethylquinoline-3-carboxylic acid derivatives with improved pharmacological properties.

properties

IUPAC Name

2,7-dimethylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-3-4-9-6-10(12(14)15)8(2)13-11(9)5-7/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTYGVBJWKJPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355924
Record name 2,7-Dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethylquinoline-3-carboxylic acid

CAS RN

470702-35-3
Record name 2,7-Dimethyl-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470702-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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